3-Pyrazolidinecarbonyl chloride
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Overview
Description
3-Pyrazolidinecarbonyl chloride is an organic compound with the molecular formula C4H7ClN2O. It is a derivative of pyrazolidine, a five-membered heterocyclic compound containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Pyrazolidinecarbonyl chloride can be synthesized through several methods. One common approach involves the reaction of pyrazolidine with thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds as follows:
[ \text{Pyrazolidine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
This method requires careful control of temperature and reaction time to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced reactors and automation can help maintain consistent reaction conditions and improve overall yield .
Chemical Reactions Analysis
Types of Reactions
3-Pyrazolidinecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted pyrazolidine derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form pyrazolidine and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with amines to form amides.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols.
Solvents: Common solvents include dichloromethane (DCM) and tetrahydrofuran (THF).
Catalysts: Lewis acids like aluminum chloride (AlCl3) can be used to facilitate certain reactions.
Major Products Formed
Substituted Pyrazolidines: Formed through nucleophilic substitution.
Scientific Research Applications
3-Pyrazolidinecarbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical agents with potential therapeutic properties.
Material Science: It is used in the synthesis of novel materials with unique properties
Mechanism of Action
The mechanism of action of 3-Pyrazolidinecarbonyl chloride involves its reactivity as an acylating agent. It can react with nucleophiles to form covalent bonds, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
3-Pyrazolidinone: A related compound with a carbonyl group at the 3-position.
3-Pyrazolidinecarboxylic acid: Another derivative with a carboxylic acid group at the 3-position.
Uniqueness
3-Pyrazolidinecarbonyl chloride is unique due to its reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its ability to form various derivatives through substitution and condensation reactions sets it apart from other similar compounds .
Properties
CAS No. |
64154-85-4 |
---|---|
Molecular Formula |
C4H7ClN2O |
Molecular Weight |
134.56 g/mol |
IUPAC Name |
pyrazolidine-3-carbonyl chloride |
InChI |
InChI=1S/C4H7ClN2O/c5-4(8)3-1-2-6-7-3/h3,6-7H,1-2H2 |
InChI Key |
JSLLSSZCVXHHFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNNC1C(=O)Cl |
Origin of Product |
United States |
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